molecular formula C11H20O2 B1616893 3,3,5-Trimethylcyclohexaneacetic acid CAS No. 3213-73-8

3,3,5-Trimethylcyclohexaneacetic acid

Cat. No.: B1616893
CAS No.: 3213-73-8
M. Wt: 184.27 g/mol
InChI Key: VXUHWUNUVYCREV-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexaneacetic acid is a chemical compound that belongs to the class of cyclohexane carboxylic acids. It is a colorless, crystalline solid that is soluble in water and organic solvents. The molecular formula of this compound is C11H20O2, and it has a molecular weight of 184.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexaneacetic acid, 3,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane with acetic acid derivatives under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of cyclohexaneacetic acid, 3,3,5-trimethyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is also common to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexaneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of cyclohexaneacetic acid, 3,3,5-trimethyl- can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, electrophiles, catalysts such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,3,5-Trimethylcyclohexaneacetic acid has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexaneacetic acid, 3,3,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,3,5-Trimethylcyclohexaneacetic acid can be compared with other similar compounds, such as cyclohexaneacetic acid and cyclohexanepropionic acid.

    Cyclohexaneacetic acid: Similar structure but lacks the three methyl groups at positions 3, 3, and 5.

    Cyclohexanepropionic acid: Similar structure but has a propionic acid group instead of an acetic acid group.

The presence of the three methyl groups in cyclohexaneacetic acid, 3,3,5-trimethyl- makes it unique and can influence its chemical and biological properties .

Properties

IUPAC Name

2-(3,3,5-trimethylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8-4-9(5-10(12)13)7-11(2,3)6-8/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUHWUNUVYCREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863124
Record name Cyclohexaneacetic acid, 3,3,5-trimethyl-
Source EPA DSSTox
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3213-73-8
Record name 3,3,5-Trimethylcyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3213-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexaneacetic acid, 3,3,5-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexaneacetic acid, 3,3,5-trimethyl-
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Record name Cyclohexaneacetic acid, 3,3,5-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5-trimethylcyclohexaneacetic acid
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Synthesis routes and methods

Procedure details

875 g of ethyl 3,3,5-trimethyl-cyclohexylacetate are treated in 2.2 l of water with 670 g of 30% sodium hydroxide and the mixture is held at reflux temperature for 21/2 hours while stirring. After cooling, the mixture is neutralized, acidified with 420 g of 63% sulphuric acid and extracted with cyclohexane. The cyclohexane extract is washed neutral, evaporated and the 770 g of crude product are distilled. There are obtained 630 g of 3,3,5-trimethyl-cyclohexylacetic acid. (Yield: 82%).
Quantity
875 g
Type
reactant
Reaction Step One
Quantity
670 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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